molecular formula C24H22N2O6S B2492860 (E)-4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate CAS No. 683250-58-0

(E)-4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate

Cat. No.: B2492860
CAS No.: 683250-58-0
M. Wt: 466.51
InChI Key: MRXHYYPQZCJSOE-CAOOACKPSA-N
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Description

(E)-4-(2-Cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a synthetic chemical reagent designed for advanced pharmaceutical and life science research. Its molecular structure incorporates a thiazole ring—a privileged scaffold in medicinal chemistry known to be associated with a range of biological activities . The compound features multiple methoxy substituents, a motif commonly found in compounds that target tubulin polymerization, a key mechanism for anticancer drug development . The presence of a cyano-vinyl group and an acetate ester further enhances its potential as a versatile intermediate for further chemical modification and structure-activity relationship (SAR) studies. This compound is presented as a high-purity material to ensure consistent and reliable results in your investigative workflows. It is intended for use in fields such as anticancer agent discovery, chemical biology, and as a building block for the synthesis of more complex molecules. Intended Use: This product is supplied for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

[4-[(E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S/c1-14(27)32-23-21(30-4)9-15(10-22(23)31-5)8-17(12-25)24-26-18(13-33-24)16-6-7-19(28-2)20(11-16)29-3/h6-11,13H,1-5H3/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXHYYPQZCJSOE-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiazole Ring : Known for contributing to various biological activities.
  • Cyano Group : Enhances lipophilicity and may improve pharmacokinetic properties.
  • Methoxy Groups : These groups are known to influence the compound's solubility and biological interactions.

The molecular formula is C25H25N3O2SC_{25}H_{25}N_3O_2S with a molecular weight of approximately 431.55 g/mol.

The biological activity of this compound primarily involves its interaction with specific biological targets implicated in cancer pathways. The following mechanisms have been identified:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Targeting Specific Enzymes : It has shown affinity towards enzymes involved in tumor progression, such as SUMO-activating enzyme subunit 1 and ubiquitin-conjugating enzymes, with reported IC50 values in the low micromolar range (e.g., 1.25E+4 nM for one target) .
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways that promote cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole ring and the substitution patterns on the phenyl rings significantly influence the biological activity. For instance:

  • The presence of electron-donating groups like methoxy enhances cytotoxicity against cancer cells.
  • Variations in the position and type of substituents on the thiazole ring can either enhance or diminish activity, highlighting the importance of precise molecular design.

Case Studies and Research Findings

Several studies have investigated the efficacy of thiazole derivatives, including this compound:

  • Anticancer Activity : A study reported that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values often lower than those of standard treatments like doxorubicin .
    CompoundCell LineIC50 (µg/mL)
    Compound 9Jurkat1.61 ± 1.92
    Compound 10HT291.98 ± 1.22
  • Mechanistic Studies : Molecular dynamics simulations have shown that certain modifications to the phenyl ring can enhance binding affinity to target proteins involved in apoptosis .
  • Comparative Studies : The compound's activity was compared to other thiazole derivatives, revealing that structural modifications can lead to enhanced or reduced biological efficacy depending on the specific cellular context.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Below is a comparative analysis based on functional groups, spectroscopic characterization, and hypothetical pharmacological relevance.

Structural Analogues

a. Thiazole-Containing Compounds
Thiazole derivatives, such as those isolated from Zygophyllum fabago (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside), share heterocyclic frameworks but differ in substitution patterns. For example:

  • Zygocaperoside: A triterpenoid saponin with a sugar moiety, lacking the cyano and vinyl groups present in the target compound. Its bioactivity is linked to glycoside-mediated membrane interactions .

b. Methoxy-Substituted Aromatics Compounds like Isorhamnetin-3-O glycoside (a flavonoid) and the target molecule both feature methoxy groups on aromatic rings. However, the target’s 2,6-dimethoxyphenyl acetate group may confer greater lipophilicity compared to the flavonoid’s hydroxylated structure, impacting solubility and bioavailability .

Spectroscopic Characterization

The evidence highlights UV and NMR spectroscopy for structural elucidation. Key differences in spectral data between the target compound and analogs include:

  • UV Spectroscopy: The target’s cyano-vinyl-thiazole system would exhibit strong absorption in the 250–300 nm range due to π→π* transitions, distinct from flavonoid-related bands (e.g., Isorhamnetin-3-O glycoside absorbs at 260–360 nm for conjugated dienes) .
  • NMR Data :
Proton/Carbon Target Compound (Hypothetical) Zygocaperoside (Observed) Isorhamnetin-3-O Glycoside (Observed)
Aromatic CH3O δ 3.85–3.90 (s, 6H, 2,6-OCH3) δ 1.20–1.50 (sugar CH3) δ 3.75–3.90 (s, OCH3)
Vinyl H δ 7.50–8.20 (d, J=16 Hz)
Thiazole C=N δ 165–170 (C=O glycoside)

Hypothetical Pharmacological Comparison

  • Zygocaperoside : Demonstrates anti-inflammatory activity via glycoside-mediated modulation of immune cells .
  • Its lipophilic profile may enhance blood-brain barrier penetration compared to polar glycosides .

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